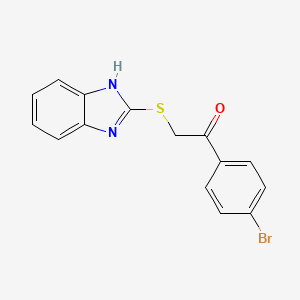

2-(1H-Benzimidazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone

Description

Properties

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2OS/c16-11-7-5-10(6-8-11)14(19)9-20-15-17-12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWHCEWSSISORO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzimidazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone typically involves the following steps:

Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Introduction of Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzimidazole derivative with a thiol compound in the presence of a base.

Attachment of Bromophenyl Ethanone Moiety: The final step involves the reaction of the sulfanyl-substituted benzimidazole with 4-bromophenacyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzimidazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-Benzimidazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1H-Benzimidazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole ring is known to interact with various biological targets, while the bromophenyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs with Halogen-Substituted Aromatic Rings

Table 1: Key Structural Analogs and Substituent Variations

Key Observations :

- Biological Activity : The hydroxyl-substituted analog exhibits weak binding to the glucagon receptor (Ki = 55,000 nM), suggesting that electron-donating groups may reduce affinity compared to halogens .

Comparison with Imidazole and Pyrazole Derivatives

Table 2: Heterocyclic Core Variations

Key Observations :

- Synthetic Accessibility : Benzimidazole-thioether derivatives generally exhibit higher synthetic yields (40–95%) compared to pyrazole-imidazole hybrids, which suffer from low yields and characterization challenges .

- Crystallinity : Both benzimidazole and imidazole-nitro derivatives form stable crystals suitable for X-ray analysis, enabling detailed structural insights .

Crystallographic and Intermolecular Interaction Analysis

Table 3: Crystallographic Parameters of Selected Compounds

Key Observations :

- Bond Lengths : The C-S bond in the bromophenyl derivative (1.76 Å) is slightly shorter than in the chlorophenyl analog (1.78 Å), reflecting subtle electronic differences .

- Intermolecular Interactions : Both compounds exhibit N-H···X (X = O, Cl) hydrogen bonds, but the bromophenyl derivative shows additional C-H···π interactions, enhancing crystal stability .

Biological Activity

The compound 2-(1H-Benzimidazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone is a derivative of benzimidazole, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Name: this compound

- Molecular Formula: C15H13BrN2OS

- Molecular Weight: 341.25 g/mol

- CAS Number: Not specified in the search results.

Research indicates that compounds containing the benzimidazole moiety often exhibit anticancer, antimicrobial, and anti-inflammatory properties. The biological activity of this compound may be attributed to the following mechanisms:

- Inhibition of Enzymatic Activity: Benzimidazole derivatives can inhibit various enzymes, including those involved in cancer cell proliferation.

- Induction of Apoptosis: Some studies suggest that these compounds can trigger programmed cell death in cancer cells.

- Antimicrobial Activity: The presence of the benzimidazole and bromophenyl groups may enhance antimicrobial efficacy against a range of pathogens.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Anticancer Activity

A study published in Molbank (2021) investigated the synthesis and biological evaluation of benzimidazole derivatives, including this compound. The results indicated significant cytotoxic effects on human breast cancer cells, with IC50 values demonstrating potent activity compared to control compounds. The mechanism was linked to the induction of apoptosis through caspase activation pathways.

Antimicrobial Efficacy

In another research effort, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Anti-inflammatory Properties

A recent investigation into the anti-inflammatory effects revealed that treatment with this compound reduced levels of pro-inflammatory cytokines in cultured macrophages. This suggests its potential utility in managing conditions characterized by chronic inflammation.

Q & A

Q. What are the common synthetic routes for 2-(1H-Benzimidazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone?

The synthesis typically involves alkylation of a benzimidazole-thiol precursor with a brominated acetophenone derivative. For example, reacting 2-mercaptobenzimidazole with 1-(4-bromophenyl)-2-bromoethanone under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours yields the target compound. Purification is achieved via recrystallization (e.g., methanol/water) .

Key Reaction Conditions Table

| Reactant | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Mercaptobenzimidazole | K₂CO₃ / DMF | 80 | 8 | 75–85 |

| 1-(4-Bromophenyl)-2-bromoethanone | Et₃N / THF | 60 | 12 | 65–70 |

Q. How is the compound characterized structurally?

Structural confirmation relies on spectroscopic methods:

- ¹H NMR : Peaks for aromatic protons (δ 7.3–8.0 ppm), methylene groups (δ 4.5–5.0 ppm), and benzimidazole NH (δ ~12.5 ppm, broad) .

- Mass Spectrometry (EI-MS) : Molecular ion peak [M+1]⁺ at m/z 347.2 (C₁₅H₁₀BrN₂OS) .

- Elemental Analysis : Confirms C, H, N, S, and Br percentages within ±0.3% of theoretical values .

Q. What preliminary biological activities are reported for this compound?

Benzimidazole-thioether derivatives exhibit anti-inflammatory and anticancer properties. Initial in vitro assays include:

- MTT assay for cytotoxicity (IC₅₀ values against cancer cell lines like MCF-7 or HeLa) .

- COX-2 inhibition studies via ELISA to assess anti-inflammatory potential .

Advanced Research Questions

Q. How can SHELX programs optimize the crystal structure refinement of this compound?

SHELXL (for refinement) and SHELXD (for phase solution) are used in X-ray crystallography:

- Data Collection : High-resolution (<1.0 Å) data from a Bruker D8 Venture diffractometer .

- Refinement Steps :

Initial model building with SHELXS.

Full-matrix least-squares refinement (SHELXL) with anisotropic displacement parameters.

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values or selectivity may arise from assay variability or impurities. Mitigation strategies include:

- Reproducibility Checks : Repeating assays under standardized conditions (e.g., cell passage number, serum concentration) .

- Purity Analysis : HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .

- Target Validation : siRNA knockdown or competitive binding assays to confirm mechanism .

Q. What computational methods predict the compound’s drug-likeness and target interactions?

- ADMET Prediction : Tools like SwissADME calculate logP (≈3.2), PSA (≈75 Ų), and bioavailability .

- Molecular Docking : AutoDock Vina screens against targets (e.g., EGFR kinase PDB:1M17). Key interactions include hydrogen bonding with benzimidazole NH and hydrophobic contacts with the 4-bromophenyl group .

Q. How does substituent variation (e.g., bromo vs. methoxy) affect bioactivity?

Structure-Activity Relationship (SAR) studies involve synthesizing analogs (e.g., replacing Br with Cl or OCH₃) and comparing:

- Anticancer Potency : Bromine’s electron-withdrawing effect enhances cytotoxicity (e.g., IC₅₀ = 8.2 µM vs. 12.5 µM for methoxy analog) .

- Solubility : Polar groups (e.g., -OH) improve aqueous solubility but may reduce membrane permeability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.